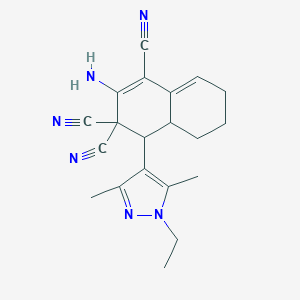
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to possess various biological properties that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide can modulate the expression of various genes involved in inflammation and cancer progression. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide in lab experiments is its ability to modulate multiple signaling pathways, making it a potential candidate for the development of multitargeted drugs. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide involves the reaction of 4-aminoantipyrine, ethyl acetoacetate, and thiourea in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
科学研究应用
Several studies have been conducted to investigate the potential therapeutic applications of 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxamide. One such study found that the compound exhibited significant anti-inflammatory activity in animal models. Another study reported that the compound showed promising anticancer activity against various cancer cell lines.
属性
分子式 |
C18H21N5OS |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-4-23-10-14(11(2)22-23)16-15(12(3)19-18(25)21-16)17(24)20-13-8-6-5-7-9-13/h5-10,16H,4H2,1-3H3,(H,20,24)(H2,19,21,25) |
InChI 键 |
COILTKUDUJXCFZ-UHFFFAOYSA-N |
手性 SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=N2)S)C)C(=O)NC3=CC=CC=C3 |
SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC(=N2)S)C)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)

![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)